p-Amino-D-phenylalanine hydrochloride
Overview
Description
p-Amino-D-phenylalanine hydrochloride: is a derivative of the amino acid phenylalanine It is characterized by the presence of an amino group attached to the para position of the benzene ring and the D-configuration of the phenylalanine backbone
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as a reference material for enantiomeric purity in analytical chemistry .
Biology:
- Studied for its role in protein synthesis and enzyme interactions.
- Used in the development of biosensors and bioassays.
Medicine:
- Investigated for its potential therapeutic effects, including pain relief and antidepressant properties .
- Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of high-purity amino acids for various industrial applications.
- Employed in the manufacture of food additives and nutritional supplements .
Future Directions
Mechanism of Action
Target of Action
H-P-Amino-D-Phe-OH HCl, also known as p-Amino-D-phenylalanine hydrochloride, is widely used in biochemical and organic synthesis research . It is often used in the synthesis of peptides and proteins .
Mode of Action
The compound’s mode of action is related to its role as a precursor in the synthesis of neurotransmitters norepinephrine and dopamine . These neurotransmitters play a crucial role in transmitting signals between nerve cells and the brain .
Biochemical Pathways
The compound is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These biochemical pathways are essential for various physiological functions, including skin pigmentation, mood regulation, and metabolic processes .
Result of Action
The compound’s action results in elevated brain norepinephrine and dopamine levels, which are thought to be associated with antidepressant effects . It’s also worth noting that the compound may have potential cytotoxic effects, as suggested by some studies .
Action Environment
The action, efficacy, and stability of H-P-Amino-D-Phe-OH HCl can be influenced by various environmental factors. For instance, the compound showed high hydrolytic stability at acid and neutral pH, which mimic physiological conditions in the stomach and human plasma . This suggests that the compound’s action could be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
H-P-Amino-D-Phe-OH HCl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with D-amino acid aminotransferases (Dat) from Bacillus subtilis WB600, Bacillus licheniformis ATCC 14580, and Bacillus amyloliquefaciens . These interactions play a crucial role in the synthesis of D-phenylalanine .
Cellular Effects
H-P-Amino-D-Phe-OH HCl has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to have cytotoxic effects in μM range against human tumor cell lines, including breast cancer and hepatocellular cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of H-P-Amino-D-Phe-OH HCl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In silico docking studies have confirmed that H-P-Amino-D-Phe-OH HCl and its analogs bind well with the somatostatin receptors with preference to ssrt3 and ssrt5 .
Temporal Effects in Laboratory Settings
Over time, H-P-Amino-D-Phe-OH HCl exhibits high hydrolytic stability at acid and neutral pH, which mimic physiological condition in stomach and human plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Resolution: One method involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis JN-1.
Chemical Synthesis: Another approach involves the chemical synthesis of D-phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia.
Industrial Production Methods: Industrial production often employs enzymatic processes due to their efficiency and specificity. The use of immobilized enzymes in packed-bed reactors has been shown to produce high yields of enantiopure D-phenylalanine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Amino-D-phenylalanine hydrochloride can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the benzene ring can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, typically under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for neurotransmitters.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, often used as a dietary supplement for its potential analgesic and antidepressant effects.
Phenethylamine: A derivative of phenylalanine that acts as a neuromodulator and has stimulant properties.
Uniqueness: p-Amino-D-phenylalanine hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718476 | |
Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196408-63-6 | |
Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Amino-D-phenylalanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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